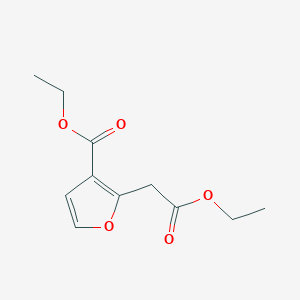

Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate

Description

Properties

Molecular Formula |

C11H14O5 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate |

InChI |

InChI=1S/C11H14O5/c1-3-14-10(12)7-9-8(5-6-16-9)11(13)15-4-2/h5-6H,3-4,7H2,1-2H3 |

InChI Key |

WVDFCMQSOBDPSI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CO1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Step 1: Preparation of the Acylated Intermediate

- The acylation is performed by reacting sarcosine ethyl ester hydrochloride with chloroacetyl chloride in the presence of a base.

- The reaction medium typically involves a biphasic system with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate and an aqueous base solution (e.g., potassium carbonate or saturated sodium bicarbonate solution).

- The reaction proceeds at ambient temperature with vigorous stirring, leading to the formation of the acylated intermediate, Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate.

Reaction Conditions and Procedure:

| Parameter | Details |

|---|---|

| Starting materials | Sarcosine ethyl ester hydrochloride (1), chloroacetyl chloride (3) |

| Solvent | MTBE or ethyl acetate (EtOAc) |

| Base | Aqueous potassium carbonate or saturated sodium bicarbonate |

| Temperature | Ambient (room temperature) |

| Reaction time | Approximately 30 minutes |

| Observations | Effervescence (gas evolution) upon addition of chloroacetyl chloride |

| Work-up | Phase separation, organic layer washed with brine, dried, and concentrated |

| Product state | Crude acylated intermediate as an oil, used directly in next step without purification |

| Yield | 60-80% (scalable up to multi-kilogram scale) |

- The Schotten-Baumann reaction conditions can be slightly modified, for example, using ethyl acetate and saturated sodium bicarbonate instead of MTBE and potassium carbonate.

- The reaction is highly efficient and can be scaled with consistent yields.

- The crude product is sufficiently pure for direct use in the subsequent coupling step, which streamlines the process and reduces purification steps.

Step 2: Coupling Reaction to Form the Target Compound

- The acylated intermediate from Step 1 is coupled with 5-(tetradecyloxy)furan-2-carboxylic acid (TOFA) or a similar furan derivative.

- The coupling is conducted in MTBE under reflux conditions at approximately -60 °C.

- A suitable base such as triethylamine is used to facilitate the reaction.

- The reaction duration is typically 7 to 8 hours to ensure completion.

Reaction Conditions and Procedure:

| Parameter | Details |

|---|---|

| Reactants | Acylated intermediate (from Step 1), TOFA (or furan derivative) |

| Solvent | Methyl tert-butyl ether (MTBE) |

| Base | Triethylamine (TEA) |

| Temperature | Reflux at approximately -60 °C |

| Reaction time | 7 to 8 hours |

| Work-up | Aqueous phosphate buffer wash, solvent exchange to 2-propanol |

| Crystallization | Induced by addition of water |

| Product isolation | Crystallized coupling product isolated |

| Yield | Approximately 83% from TOFA |

- Using MTBE as the solvent for both steps allows for solvent recycling and reduces total solvent volume, improving throughput and environmental impact.

- The coupling reaction is selective and efficient, yielding the target compound with high purity after crystallization.

- The process is amenable to scale-up and industrial application.

Summary Table of Preparation Method

| Step | Reaction Type | Starting Materials | Solvent(s) | Base | Temperature | Time | Yield (%) | Product State |

|---|---|---|---|---|---|---|---|---|

| 1 | Acylation (Schotten-Baumann) | Sarcosine ethyl ester hydrochloride, chloroacetyl chloride | MTBE or EtOAc + aqueous base | Potassium carbonate or NaHCO3 | Ambient (RT) | ~30 min | 60-80 | Crude oil, used directly |

| 2 | Coupling | Acylated intermediate, 5-(tetradecyloxy)furan-2-carboxylic acid (TOFA) | MTBE | Triethylamine | Reflux (-60 °C) | 7-8 hours | ~83 | Crystalline solid |

Additional Research Findings and Considerations

- The synthetic process was developed to improve efficiency and scalability compared to conventional methods, reducing solvent volume by more than half.

- The process is supported by multiple patent filings (e.g., EP 3 253 742 B1, WO2016126973A1), ensuring robust intellectual property coverage and validation of the synthetic route.

- The compound synthesized is a prodrug of fatty acid mimetics, relevant in medicinal chemistry for targeting fatty acid synthesis pathways.

- Reaction parameters such as solvent choice, base, temperature, and reaction time are optimized to balance yield, purity, and scalability.

- The use of mild conditions (ambient temperature for acylation and moderate reflux for coupling) minimizes side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like sodium ethoxide and ethyl iodide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted furan derivatives .

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-(2-Ethoxy-2-oxoethyl)furan-3-carboxylate and Analogous Compounds

Physicochemical Properties

Table 2: Key Physical and Chemical Properties

Biological Activity

Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Where represent the number of carbon, hydrogen, and oxygen atoms respectively. The presence of the furan ring and ethoxy substituent suggests potential reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . A study highlighted the compound's ability to induce apoptosis in multidrug-resistant (MDR) cancer cells. The mechanism involves modulation of intracellular calcium levels and interaction with Bcl-2 family proteins, which are critical in regulating apoptosis pathways .

- Calcium Homeostasis : The compound affects calcium distribution within cells, which is pivotal for apoptosis induction.

- Bcl-2 Interaction : It antagonizes antiapoptotic Bcl-2 proteins, promoting cell death in resistant cancer types .

- Sensitization to Chemotherapy : this compound has shown potential in sensitizing MDR cells to conventional chemotherapeutic agents .

Study 1: Efficacy in Cancer Models

A systematic investigation into the efficacy of this compound was conducted using various cancer cell lines. The results demonstrated a submicromolar potency against several MDR cancer cell lines, indicating its potential as a therapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.5 | Apoptosis via Bcl-2 antagonism |

| HeLa | 0.3 | Calcium modulation |

| A549 (MDR variant) | 0.8 | Sensitization to doxorubicin |

Study 2: In Vivo Studies

In vivo studies have further corroborated the anticancer effects observed in vitro. Mice models treated with the compound showed significant tumor reduction compared to control groups, with minimal toxicity reported.

Toxicological Profile

While the compound shows promising biological activity, its toxicological profile must be evaluated. Preliminary assessments indicate that it may cause skin irritation and has harmful effects if ingested . Further studies are warranted to establish a comprehensive safety profile.

Future Directions

Given its promising biological activity, future research should focus on:

- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound induces apoptosis.

- Combination Therapies : Investigating its efficacy in combination with other chemotherapeutic agents.

- Clinical Trials : Initiating clinical trials to assess its safety and efficacy in human subjects.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate?

Methodological Answer: The synthesis typically involves condensation reactions of ethyl acetoacetate derivatives with appropriate substrates, such as isocyanates or carbonyl-containing compounds, under acid-catalyzed conditions. Key steps include cyclization to form the furan ring and optimization of reaction parameters (e.g., temperature, solvent, catalyst loading). For example, analogous furan carboxylates are synthesized via acid-promoted cyclization, where adjusting the reaction time and temperature (e.g., 80–100°C for 6–12 hours) significantly improves yield and purity . Chromatographic purification (e.g., silica gel column chromatography) is often employed to isolate the target compound from byproducts .

Q. How is the compound structurally characterized in academic research?

Methodological Answer: Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., ethoxy, carbonyl) and confirm substitution patterns on the furan ring. For example, the ethyl ester protons typically appear as triplets (δ ~1.2–1.4 ppm) and quartets (δ ~4.1–4.3 ppm) .

- X-ray Crystallography : Programs like SHELXL () refine crystal structures to determine bond lengths, angles, and stereochemistry. This is critical for resolving ambiguities in planar or chiral centers .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula, with fragmentation patterns validating the ester and furan moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

Methodological Answer: Discrepancies in data (e.g., unexpected NMR splitting or crystallographic disorder) require iterative validation:

- Multi-Technique Cross-Validation : Compare NMR, IR, and X-ray data to identify systematic errors. For instance, crystallographic thermal motion artifacts can be addressed using SHELXL’s anisotropic displacement parameters .

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or optimize molecular geometries, helping reconcile experimental and theoretical data .

- Repetition Under Controlled Conditions : Re-run reactions and analyses to rule out impurities or solvent effects .

Q. What strategies are used to analyze the biological interactions of this compound?

Methodological Answer: Biological interaction studies employ:

- Fluorescence Spectroscopy : To measure binding affinity with proteins or nucleic acids, using quenching experiments or Förster resonance energy transfer (FRET) .

- Surface Plasmon Resonance (SPR) : Quantifies real-time interaction kinetics (e.g., association/dissociation rates) with immobilized targets .

- Enzymatic Assays : Evaluate inhibition potency (e.g., IC₅₀ values) against disease-relevant enzymes, using spectrophotometric methods to monitor substrate conversion .

Q. How can computational modeling guide the study of this compound’s reactivity or drug-likeness?

Methodological Answer: Advanced computational approaches include:

- DFT Calculations : Predict reaction pathways (e.g., cyclization energetics) and identify transition states to optimize synthetic routes .

- Molecular Docking : Screen against protein databases (e.g., PDB) to hypothesize binding modes and prioritize targets for experimental validation .

- ADMET Profiling : Use tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity, guiding medicinal chemistry optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.